Cas no 35708-19-1 (2-Anilinobenzoic acid methyl ester)

2-Anilinobenzoic acid methyl ester structure
35708-19-1 structure
Nome del prodotto:2-Anilinobenzoic acid methyl ester
Numero CAS:35708-19-1
MF:C14H13NO2
MW:227.2585
MDL:MFCD01366532
CID:1091800
PubChem ID:607074

2-Anilinobenzoic acid methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Anilinobenzoic acid methyl ester
    • 2-?(phenylamino)Benzoic acid? methyl ester
    • methyl 2-anilinobenzoate
    • Methyl N-phenylanthranilate
    • Benzoic acid, 2-(phenylamino)-, methyl ester
    • ODDHBYXHXZCAGQ-UHFFFAOYSA-N
    • o-Diphenylaminecarboxylic acid methyl ester
    • methyl 2-phenylaminobenzoate
    • Methyl 2-anilinobenzoate #
    • Oprea1_135725
    • MLS000084873
    • methyl 2-(phenylamino)benzoate
    • HMS2379H09
    • N-Phenylanthranilic acid methyl ester
    • SMR000019219
    • AK145943
    • SB80382
    • 35708-19-1
    • DS-8369
    • MFCD01366532
    • DTXSID10957117
    • EU-0035292
    • EN300-6509661
    • CS-0150793
    • 2-Anilinobenzoicacidmethylester
    • SCHEMBL31914
    • AKOS022178550
    • SR-01000403900
    • DA-28974
    • CHEMBL1582009
    • SY121370
    • SR-01000403900-1
    • C74839
    • MDL: MFCD01366532
    • Inchi: 1S/C14H13NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3
    • Chiave InChI: ODDHBYXHXZCAGQ-UHFFFAOYSA-N
    • Sorrisi: O(C([H])([H])[H])C(C1=C([H])C([H])=C([H])C([H])=C1N([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

Proprietà calcolate

  • Massa esatta: 227.09469
  • Massa monoisotopica: 227.094628657g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 249
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38.3
  • XLogP3: 4.7

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.2±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 355.3±25.0°C at 760 mmHg
  • Punto di infiammabilità: 168.7±23.2 °C
  • PSA: 38.33
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

2-Anilinobenzoic acid methyl ester Informazioni sulla sicurezza

2-Anilinobenzoic acid methyl ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221433-1g
2-Anilinobenzoic acid methyl ester
35708-19-1 98%
1g
¥448.00 2024-05-17
Ambeed
A199957-250mg
2-Anilinobenzoic acid methyl ester
35708-19-1 98%
250mg
$21.0 2025-02-22
Enamine
EN300-6509661-1.0g
methyl 2-(phenylamino)benzoate
35708-19-1
1g
$385.0 2023-05-26
Enamine
EN300-6509661-10.0g
methyl 2-(phenylamino)benzoate
35708-19-1
10g
$1654.0 2023-05-26
Enamine
EN300-6509661-0.5g
methyl 2-(phenylamino)benzoate
35708-19-1
0.5g
$370.0 2023-05-26
Enamine
EN300-6509661-0.05g
methyl 2-(phenylamino)benzoate
35708-19-1
0.05g
$323.0 2023-05-26
Enamine
EN300-6509661-0.1g
methyl 2-(phenylamino)benzoate
35708-19-1
0.1g
$339.0 2023-05-26
Enamine
EN300-6509661-2.5g
methyl 2-(phenylamino)benzoate
35708-19-1
2.5g
$754.0 2023-05-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XN916-250mg
2-Anilinobenzoic acid methyl ester
35708-19-1 98%
250mg
467CNY 2021-05-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A192970-250mg
2-Anilinobenzoic acid methyl ester
35708-19-1 98%
250mg
¥150.90 2023-09-04
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:35708-19-1)2-Anilinobenzoic acid methyl ester
A851573
Purezza:99%
Quantità:5g
Prezzo ($):169.0